molecular formula C24H19Cl2N3O4 B11063983 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B11063983
M. Wt: 484.3 g/mol
InChI Key: JEDLZKSSMGZZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a combination of dichlorophenyl, oxadiazole, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of both the oxadiazole ring and the combination of dichlorophenyl and dimethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19Cl2N3O4

Molecular Weight

484.3 g/mol

IUPAC Name

N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C24H19Cl2N3O4/c1-31-20-10-7-14(11-21(20)32-2)12-22(30)27-19-6-4-3-5-16(19)24-29-28-23(33-24)15-8-9-17(25)18(26)13-15/h3-11,13H,12H2,1-2H3,(H,27,30)

InChI Key

JEDLZKSSMGZZDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NN=C(O3)C4=CC(=C(C=C4)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.